Boehmenan

Description

Historical Perspectives and Discovery of Boehmenan (B602802)

The study of natural products, including lignans (B1203133) like this compound, has a long history intertwined with traditional medicine and the exploration of plant chemical constituents. The identification and structural elucidation of these compounds are fundamental steps in understanding their potential roles in plants and their possible applications.

Early Isolation and Structural Characterization

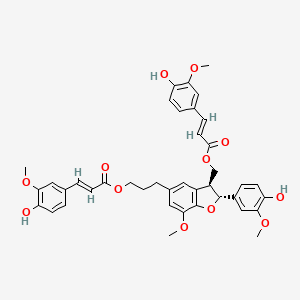

This compound is a lignan (B3055560) characterized by having two feruloyl moieties at the C-9 and C-9' positions. researchgate.netuq.edu.au Its structural characterization has been confirmed through spectroscopic methods such as 1H-NMR, 13C NMR, and HRESIMS. researchgate.netuq.edu.auacgpubs.org Early research efforts focused on isolating this compound from its natural sources and determining its precise chemical structure. The relative configuration of this compound has been determined as trans based on coupling constants observed in NMR data. researchgate.net CD measurements have been used to establish its absolute configuration, reported as 7S', 8R'. researchgate.netuq.edu.auacgpubs.org

Evolution of Research on Lignans and Neolignans

Research into lignans and neolignans has evolved significantly. Initially, the term "lignan" was coined to define dimeric phenylpropanoids linked by a central C8-C8' bond. lestudium-ias.comnih.gov Subsequently, the classification expanded with the introduction of "neolignans" for compounds with different coupling patterns between the phenylpropanoid units, such as C5-C5'. lestudium-ias.commdpi.com This structural diversity arises from various potential coupling modes of phenoxy radicals during their biosynthesis. mdpi.com

The biosynthesis of lignans and neolignans begins with monolignols, primarily coniferyl alcohol, in the cinnamate (B1238496)/monolignol pathway. nih.gov Oxidative coupling of these monolignols generates radicals, with stereoselective dimerization often aided by dirigent proteins (DIRs). nih.gov While the biosynthesis of some lignans like pinoresinol (B1678388) and secoisolariciresinol (B192356) is well-studied, the specific genes encoding oxidases and DIRs involved in neolignan biosynthesis have been less explored. nih.gov

Historically, plants rich in lignans have been utilized in traditional folk medicine across various cultures, including English, Korean, Native American, Chinese, Japanese, South American, and Tibetan traditions. mdpi.com The continued investigation into these compounds is driven by their diverse biological activities. researchgate.net

Natural Occurrence and Botanical Sources of this compound

This compound has been identified in several plant species, highlighting its distribution across different botanical families.

Isolation from Caulis clematidis armandii

This compound has been isolated from the dried stem of Caulis clematidis armandii, a plant used in traditional Chinese medicine. researchgate.netnih.govresearchgate.netherbal-organic.comsemanticscholar.org Studies have indicated that this compound from this source exhibits various biological activities. researchgate.netnih.govresearchgate.netresearchgate.net

Occurrence in Durio affinis Becc. and Related Species

This compound has been isolated from the bark of Durio affinis Becc., a species belonging to the Malvaceae family. researchgate.netuq.edu.auacgpubs.orguq.edu.au This was reported as the first isolation of secondary metabolites from D. affinis. acgpubs.org this compound has also been isolated from other Durio species, suggesting its presence may be of chemotaxonomic value within the genus. researchgate.netacgpubs.orgresearchgate.net

Presence in Hibiscus ficulneus and Hibiscus cannabinus

This compound has been found in Hibiscus ficulneus, another plant within the Malvaceae family. nih.govresearchgate.netresearchgate.net Isolation of this compound from the stems of Hibiscus ficulneus has been reported. nih.govresearchgate.net

This compound and related lignans, such as this compound K and this compound H, have also been isolated from Hibiscus cannabinus, commonly known as Kenaf. scholarsresearchlibrary.comresearchgate.netresearchgate.netfrontiersin.org Specifically, this compound K (0.10%) and this compound H (0.11%) were isolated from the acetone (B3395972) extract of the core of H. cannabinus, while grosamide K (0.25%) and erythro-canabisine H (0.42%) were found in the bark extract. scholarsresearchlibrary.com Phytochemical studies on Kenaf have identified lignans, alkaloids, and flavonoids as main constituents. scholarsresearchlibrary.com

Here is a summary of the natural occurrences of this compound:

| Plant Species | Botanical Source Part | Reference |

| Caulis clematidis armandii | Dried stem | researchgate.netnih.govresearchgate.netherbal-organic.comsemanticscholar.org |

| Durio affinis Becc. | Bark | researchgate.netuq.edu.auacgpubs.orguq.edu.au |

| Other Durio species | Not specified | researchgate.netacgpubs.orgresearchgate.net |

| Hibiscus ficulneus | Stems | nih.govresearchgate.netresearchgate.net |

| Hibiscus cannabinus | Core and Bark | scholarsresearchlibrary.comresearchgate.netresearchgate.netfrontiersin.org |

Classification and Structural Relationship within Lignans

Lignans represent a significant group of natural products formed by the dimerization of phenylpropane units, typically linked via a carbon-carbon bond at the β-β' position (C8-C8'). rjptonline.orgwikipedia.orgbohrium.comwikipedia.org This core linkage distinguishes lignans from neolignans, which feature alternative coupling patterns between the phenylpropane units. wikipedia.orgwikipedia.org The structural diversity within the lignan class leads to their classification into several subgroups based on their carbon skeleton, cyclization patterns, and the incorporation of oxygen atoms. These subgroups include furofuran, furan (B31954), dibenzylbutane, dibenzylbutyrolactone, dibenzylbutyrolactol, aryltetralin, arylnaphthalene, and dibenzocyclooctadiene lignans. rjptonline.orgwikipedia.orgbohrium.comwikipedia.org

This compound is structurally characterized as a lignan, featuring a core dibenzylbutane skeleton. A key characteristic of this compound's structure is the presence of two feruloyl moieties esterified at the C-9 and C-9' positions of the lignan core. wikipedia.orgwikidata.orgthegoodscentscompany.comguidetopharmacology.orgnih.gov This specific substitution pattern contributes to its unique chemical identity within the lignan family.

The absolute configuration of (+)-Boehmenan has been determined through spectroscopic methods, including Circular Dichroism (CD) measurements, establishing it as 7S', 8R'. wikipedia.orgwikidata.orgthegoodscentscompany.comguidetopharmacology.orgnih.gov Structural elucidation of this compound is typically performed using advanced spectroscopic techniques such as 1H-NMR, 13C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). wikipedia.orgwikidata.orgthegoodscentscompany.comguidetopharmacology.orgnih.gov

Research findings related to this compound's structure and its place within lignan chemistry often involve its isolation and characterization alongside other related lignans and natural products from plant extracts. Studies have reported the co-occurrence of this compound with compounds such as this compound X and erythro-carolignan E in Durio species. wikipedia.orgwikidata.orgguidetopharmacology.orgnih.gov The identification and structural analysis of such related compounds provide valuable insights into the biosynthetic pathways operating within these plants and the structural diversity achievable within the lignan framework.

Detailed spectroscopic data, such as NMR chemical shifts, are crucial for confirming the structure of isolated this compound and differentiating it from other lignans. For instance, 13C NMR data for this compound reveal characteristic resonances for its methylene (B1212753), methine, and quaternary carbons, including signals for the ester carbonyl carbons and methoxy (B1213986) groups. guidetopharmacology.org

Beyond structural characterization, academic research has explored various biological activities associated with this compound, consistent with the broader investigation into the bioactivity of plant lignans. Studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines in in vitro settings. wikipedia.orgwikidata.orgguidetopharmacology.orgthegoodscentscompany.comwikipedia.orgnih.govhmdb.canih.govinvivochem.com Furthermore, research has investigated its potential to modulate specific cellular pathways, such as protein-tyrosine phosphatase 1B (PTP1B) inhibition wikipedia.org and interference with Wnt signaling nih.govhmdb.cainvivochem.comwikipedia.org, as well as its acetylcholinesterase inhibitory potential wikipedia.org. These findings contribute to the academic understanding of the potential biological functions and mechanisms of action of this specific lignan.

Properties

Molecular Formula |

C40H40O12 |

|---|---|

Molecular Weight |

712.7 g/mol |

IUPAC Name |

3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C40H40O12/c1-46-33-19-24(7-12-30(33)41)9-15-37(44)50-17-5-6-26-18-28-29(23-51-38(45)16-10-25-8-13-31(42)34(20-25)47-2)39(52-40(28)36(21-26)49-4)27-11-14-32(43)35(22-27)48-3/h7-16,18-22,29,39,41-43H,5-6,17,23H2,1-4H3/b15-9+,16-10+/t29-,39+/m1/s1 |

InChI Key |

OVFZHMPISOASDF-CIQYAKOOSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@H]([C@@H]2COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)CCCOC(=O)/C=C/C5=CC(=C(C=C5)O)OC |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)CCCOC(=O)C=CC5=CC(=C(C=C5)O)OC |

Synonyms |

boehmenan |

Origin of Product |

United States |

Methodologies for Isolation and Structural Elucidation of Boehmenan

Extraction and Isolation Methodologies from Plant Matrix

The initial stages of obtaining Boehmenan (B602802) involve separating it from the bulk plant material. This typically begins with extraction using suitable solvents, followed by various chromatographic techniques to isolate the target compound from other co-occurring substances.

Solvent-Based Maceration Techniques

Solvent-based maceration is a fundamental technique employed for the initial extraction of compounds like this compound from dried and ground plant material. This process involves soaking the plant matrix in a solvent or a mixture of solvents for a specified period, allowing the target compounds to dissolve into the liquid phase. Common solvents utilized in the extraction of natural products include ethanol (B145695) and methanol (B129727), which are effective in extracting a range of polar and semi-polar compounds. Following maceration, the solvent extract is typically filtered to remove solid plant debris, yielding a crude extract containing this compound along with numerous other plant constituents.

Chromatographic Separation Protocols

Chromatographic methods are indispensable for the separation and purification of this compound from the complex crude extract. These techniques exploit differences in the physical and chemical properties of the compounds, such as polarity, size, and affinity for a stationary phase, to achieve separation.

Vacuum Column Chromatography

Vacuum Column Chromatography (VCC), also referred to as Vacuum Liquid Chromatography (VLC), is often used as an initial step for the rapid fractionation of crude plant extracts. In this technique, the stationary phase, typically silica (B1680970) gel, is packed into a column, and the sample is loaded onto the top. Solvent is drawn through the column using a vacuum, which accelerates the flow rate compared to traditional gravity column chromatography. By using a gradient elution with solvents of increasing polarity, the crude extract can be separated into several fractions, enriching the concentration of this compound in specific fractions.

Flash Column Chromatography

Flash Column Chromatography is another widely used technique for further purification of fractions obtained from initial separation steps like VCC. This method is similar to traditional column chromatography but employs slightly pressurized gas (typically air or nitrogen) to push the solvent through the stationary phase at a faster rate. Silica gel is commonly used as the stationary phase. By carefully selecting the solvent system and monitoring the elution, fractions containing this compound with higher purity can be obtained.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique used for the final purification of this compound to achieve high levels of purity required for structural elucidation and biological testing. Prep-HPLC utilizes high pressure to pump the mobile phase through a column packed with small-particle stationary phase, resulting in high separation efficiency. This technique allows for the separation of closely related compounds and the isolation of pure this compound from complex mixtures. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (e.g., mixtures of water and organic solvents like methanol or acetonitrile) is optimized to achieve the best separation of this compound. Detection is typically performed using UV-Vis detectors, monitoring the absorbance of the eluent at specific wavelengths.

Advanced Spectroscopic and Spectrometric Techniques for Structural Assignment

Once isolated in a pure form, the chemical structure of this compound is determined using a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation, providing information about the carbon-hydrogen framework and the functional groups present. One-dimensional NMR experiments, such as 1H NMR and 13C NMR, provide data on the types of protons and carbons and their chemical environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) help in determining the number of protons attached to each carbon atom (CH3, CH2, CH, or quaternary carbon).

Two-dimensional NMR experiments are crucial for establishing connectivity and spatial relationships between atoms. Correlation Spectroscopy (COSY) reveals correlations between coupled protons, indicating adjacent hydrogen atoms. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments show correlations between protons and the carbons to which they are directly attached. Heteronuclear Multiple Bond Correlation (HMBC) experiments provide information about long-range coupling between protons and carbons separated by two or three bonds, which is vital for piecing together the molecular skeleton and identifying quaternary carbons and functional groups. Analysis of chemical shifts, coupling constants, and correlation patterns from these NMR experiments allows for the complete assignment of the signals and the determination of the planar structure of this compound.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which can help confirm the molecular formula and provide clues about the structure. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are commonly used for analyzing natural products like this compound. The molecular ion peak ([M+H]+ or [M-H]-) in the mass spectrum gives the molecular weight, while the fragmentation pattern provides structural information by breaking the molecule into smaller, charged fragments. The accurate mass obtained from HR-ESI-MS can determine the elemental composition of the compound.

By integrating the data obtained from various NMR experiments and mass spectrometry, the complete chemical structure of this compound can be confidently assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool in the structural elucidation of organic compounds like this compound, providing detailed information about the carbon-hydrogen framework and the arrangement of atoms. acgpubs.orgresearchgate.netresearchgate.netias.ac.inresearchgate.netuns.ac.id

One-Dimensional (1D) NMR (¹H, ¹³C)

One-dimensional ¹H NMR spectroscopy provides information on the types of protons present in the molecule, their chemical environments, and their coupling interactions. Analysis of the ¹H NMR spectrum of this compound reveals characteristic signals corresponding to different proton types, including aromatic protons, methoxy (B1213986) protons, and aliphatic protons. For example, studies on this compound isolated from D. affinis show signals for four methoxy groups and distinct patterns for protons on the aromatic rings and the aliphatic chain. acgpubs.orgresearchgate.net The presence of two trans alkenes is indicated by characteristic doublet signals with large coupling constants (e.g., J = 16.0 Hz). acgpubs.orgresearchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound shows signals for different types of carbon atoms, including methylenes, methines, and quaternary carbons. acgpubs.orgresearchgate.net Carbonyl resonances, indicative of ester groups, are also observed in the ¹³C NMR spectrum. acgpubs.orgresearchgate.net Comparison of the ¹H and ¹³C NMR data with literature values for known lignans (B1203133) has been crucial in identifying this compound. acgpubs.orgresearchgate.netresearchgate.net

Here is a sample of ¹H and ¹³C NMR data reported for this compound:

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | Reference |

| ¹H | 7.48 | d | 16.0 | H-7''' | acgpubs.orgresearchgate.net |

| ¹H | 7.40 | d | 16.0 | H-7 | acgpubs.orgresearchgate.net |

| ¹H | 6.26 | d | 16.0 | H-8''' | acgpubs.orgresearchgate.net |

| ¹H | 6.21 | d | 16.0 | H-8 | acgpubs.orgresearchgate.net |

| ¹H | 5.34 | d | 9.0 | H-7' | acgpubs.orgresearchgate.net |

| ¹H | 3.76 | m | - | H-8' | acgpubs.orgresearchgate.net |

| ¹H | 4.51 | dd | 6.3, 13.8 | H-9'a | acgpubs.orgresearchgate.net |

| ¹H | 4.36 | dd | 9.8, 13.8 | H-9'b | acgpubs.orgresearchgate.net |

| ¹H | 2.65 | t | 8.5 | H-7'' | acgpubs.orgresearchgate.net |

| ¹H | 1.95 | t | 8.5 | H-8'' | acgpubs.orgresearchgate.net |

| ¹H | 4.13 | t | 8.5 | H-9'' | acgpubs.orgresearchgate.net |

| ¹H | 3.83 | s | - | OCH₃-3''' | acgpubs.orgresearchgate.net |

| ¹H | 3.82 | s | - | OCH₃-3 | acgpubs.orgresearchgate.net |

| ¹H | 3.80 | s | - | OCH₃-3'' | acgpubs.orgresearchgate.net |

| ¹H | 3.73 | s | - | OCH₃-3' | acgpubs.orgresearchgate.net |

| ¹³C | 169.2 | C | - | C-9''' | acgpubs.orgresearchgate.net |

| ¹³C | 168.7 | C | - | C-9 | acgpubs.orgresearchgate.net |

| ¹³C | 56.7 | CH₃ | - | OCH₃-3'' | acgpubs.orgresearchgate.net |

| ¹³C | 56.4 | CH₃ | - | OCH₃-3/3'' | acgpubs.orgresearchgate.net |

| ¹³C | 56.3 | CH₃ | - | OCH₃-3' | acgpubs.orgresearchgate.net |

Two-Dimensional (2D) NMR (HMQC, HMBC)

Two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Correlation (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assigning correlations between protons and carbons, particularly for establishing connectivity within the molecule and confirming the structure. acgpubs.orgchula.ac.thscispace.comnih.gov HMQC (or HSQC) experiments correlate protons with the carbons to which they are directly attached (one-bond correlations). nih.govustc.edu.cn HMBC experiments reveal correlations between protons and carbons separated by two or three bonds, providing crucial information for piecing together the molecular framework. nih.govustc.edu.cn Analysis of HMQC and HMBC data for this compound allows for the unambiguous assignment of NMR signals and confirmation of the proposed structure by tracing out the carbon skeleton and identifying key functional groups and their positions. chula.ac.thscispace.comustc.edu.cn

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the accurate mass of the molecule, which is essential for confirming its elemental composition and molecular formula. acgpubs.orgresearchgate.netuq.edu.auresearchgate.netuns.ac.idchula.ac.th The HRESIMS spectrum of this compound typically shows a protonated or cationized molecular ion peak. For example, the positive-ion HRESIMS of this compound isolated from D. affinis showed an adduct [M+Na]⁺ ion at m/z 735.2422, which is consistent with the calculated mass for the molecular formula C₄₀H₄₀O₁₂Na. acgpubs.orgresearchgate.net This data supports the proposed molecular formula of C₄₀H₄₀O₁₂ for this compound. acgpubs.orgresearchgate.netbiosynth.com

Electronic Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules. acgpubs.orgresearchgate.netresearchgate.netuq.edu.auresearchgate.netnih.govresearchgate.net By measuring the differential absorption of left and right circularly polarized light as a function of wavelength, CD spectroscopy provides information about the stereochemistry of chromophoric groups or chromophores coupled to chiral centers. For this compound, CD measurements have been used to establish its absolute configuration. Studies have reported a positive Cotton effect at 290 nm (∆ε + 4.18), which, in conjunction with other spectroscopic data and comparisons with known compounds, established the absolute configuration of (+)-boehmenan as 7S', 8R'. acgpubs.orgresearchgate.netuq.edu.auresearchgate.net The sign and magnitude of the optical rotation ([α]D) can also provide supporting information regarding the absolute configuration, although it can be solvent-dependent. acgpubs.orgresearchgate.net

Biosynthetic Pathways and Metabolic Origins of Boehmenan

Precursor Utilization in Lignan (B3055560) Biosynthesis

Lignan biosynthesis is initiated through the phenylpropanoid pathway, which provides the fundamental C6-C3 units that are coupled to form the lignan structure nih.gov.

Phenylpropanoid Pathway Intermediates (e.g., Cinnamic Acid, p-Coumaric Acid)

The phenylpropanoid pathway begins with the deamination of aromatic amino acids, leading to the formation of cinnamic acid and its derivatives nih.govnih.gov. Cinnamic acid is a key intermediate, which is then converted to p-coumaric acid through hydroxylation nih.govhelsinki.fi. These hydroxycinnamic acids serve as precursors not only for lignans (B1203133) but also for other phenolic compounds like flavonoids nih.govresearchgate.net.

Involvement of L-Phenylalanine and L-Tyrosine

The primary entry point into the phenylpropanoid pathway in most plant species is the amino acid L-phenylalanine nih.govmdpi.com. However, in some monocotyledons, L-tyrosine can also serve as an initial substrate, being converted directly to p-coumaric acid, bypassing the intermediate formation of cinnamic acid helsinki.firoyalsocietypublishing.org.

Here is a table summarizing the key precursors and intermediates:

| Compound | Role in Biosynthesis | PubChem CID |

| L-Phenylalanine | Initial amino acid precursor in most plants. | 6140 wikipedia.org |

| L-Tyrosine | Alternative initial amino acid precursor in some plants. | 6057 fishersci.co.ukfishersci.cauni.lu |

| Cinnamic Acid | Intermediate formed from L-phenylalanine. | 444539 nih.govwikipedia.orgfishersci.se |

| p-Coumaric Acid | Intermediate formed from Cinnamic Acid or L-Tyrosine. | 637542 massbank.eumpg.denih.govfishersci.ieuni.lu |

Enzymatic Mechanisms and Key Biosynthetic Enzymes

The conversion of precursors into lignans involves a series of enzymatic reactions, including deamination, hydroxylation, methylation, reduction, and oxidative coupling nih.govresearchgate.net.

Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia-Lyase (TAL)

The first committed step in the phenylpropanoid pathway is catalyzed by phenylalanine ammonia-lyase (PAL), which deaminates L-phenylalanine to produce trans-cinnamic acid and ammonia (B1221849) nih.govmdpi.combioone.orghelsinki.fi. In species where L-tyrosine enters the pathway directly, tyrosine ammonia-lyase (TAL) catalyzes the analogous deamination of L-tyrosine to p-coumaric acid nih.govhelsinki.fi. Some plants may even possess a bi-functional PAL/TAL enzyme researchgate.net.

Cinnamate (B1238496) 4-Hydroxylase (C4H) and Coumarate CoA Ligase (4-CL)

Cinnamate 4-hydroxylase (C4H) is a cytochrome P450 enzyme that catalyzes the hydroxylation of cinnamic acid at the para position, yielding p-coumaric acid nih.govhelsinki.fi. Following the formation of p-coumaric acid (or its direct production from tyrosine), 4-coumarate:CoA ligase (4-CL) activates the hydroxycinnamic acid by converting it to its coenzyme A ester, a crucial step for subsequent modifications and coupling reactions nih.govnih.govhelsinki.fi. Studies have shown that 4CL enzymes from various plants can utilize p-coumaric acid, ferulic acid, and even caffeic and 5-hydroxyferulic acids as substrates helsinki.fi.

Oxidative Coupling Enzymes (e.g., Dirigent Proteins)

Lignans are formed through the stereoselective oxidative coupling of two phenylpropanoid monomers, often monolignols, at the olefin of the propenyl moiety arkat-usa.org. This critical step is mediated by oxidative coupling enzymes, notably dirigent proteins (DIRs), in the presence of an oxidase like laccase or peroxidase arkat-usa.orgnih.govnih.govdiva-portal.org. Dirigent proteins are a class of proteins that guide the stereochemical outcome of this radical coupling, leading to the formation of specific lignan structures nih.govnih.govdiva-portal.org. While dirigent proteins are primarily associated with lignan biosynthesis, their involvement in the initial phases of lignin (B12514952) polymerization has also been suggested nih.govhelsinki.fidiva-portal.org. For example, a dirigent protein from Forsythia suspense was shown to stereo-selectively couple two coniferyl alcohol molecules to form (+)-pinoresinol nih.gov.

Here is a table summarizing the key enzymes involved:

| Enzyme | Abbreviation | Catalyzed Reaction |

| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-Phenylalanine to Cinnamic Acid. nih.govmdpi.combioone.orghelsinki.fi |

| Tyrosine Ammonia-Lyase | TAL | Deamination of L-Tyrosine to p-Coumaric Acid (in some species). nih.govhelsinki.fi |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylation of Cinnamic Acid to p-Coumaric Acid. nih.govhelsinki.fi |

| 4-Coumarate:CoA Ligase | 4-CL | Activation of hydroxycinnamic acids (e.g., p-coumaric acid) to CoA esters. nih.govnih.govhelsinki.fi |

| Oxidative Coupling Enzymes (Dirigent Proteins) | DIR | Stereoselective oxidative coupling of phenylpropanoid monomers. arkat-usa.orgnih.govnih.govdiva-portal.org |

Detailed research findings highlight the complex interplay of these enzymes and intermediates in determining the final lignan structure. For instance, the specific type of oxidative coupling, guided by different dirigent proteins, dictates whether lignans of the furofuran, furan (B31954), or dibenzylbutane type are formed arkat-usa.org. Boehmenan (B602802) is described as a lignan with two feruloyl moieties researchgate.netacgpubs.org, suggesting that ferulic acid, another intermediate in the phenylpropanoid pathway derived from p-coumaric acid through further hydroxylation and methylation, is incorporated into its structure.

Proposed Biosynthetic Routes for this compound and Related Lignans

Lignans are generally synthesized via the phenylpropanoid pathway, starting with the deamination of phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). nih.govnih.gov Cinnamic acid undergoes further modifications, including hydroxylation by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid, and subsequent methylation to ferulic acid. nih.govmdpi.com These phenylpropanoid units, particularly coniferyl alcohol, serve as key precursors for lignan biosynthesis. nih.gov

A central step in lignan biosynthesis is the stereospecific coupling of two monolignol radicals, mediated by dirigent proteins (DIR). nih.govmdpi.com This coupling of coniferyl alcohol molecules typically leads to the formation of pinoresinol (B1678388), a furofuran-type lignan. nih.govarkat-usa.orgnsf.gov From pinoresinol, the pathway can diverge. In the general lignan pathway, pinoresinol is sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to lariciresinol (B1674508) (a furan-type lignan) and then to secoisolariciresinol (B192356) (a dibenzylbutane-type lignan). nih.govarkat-usa.orgnsf.govresearchgate.netrsc.org Secoisolariciresinol can then be oxidized by secoisolariciresinol dehydrogenase (SDH) to form matairesinol (B191791) (a dibenzyllactone-type lignan). arkat-usa.orgnsf.govrsc.org

This compound, being a dilignan with a dihydrobenzofuran skeleton derived from four phenylpropanoid units, suggests a more complex biosynthetic route likely involving oxidative coupling and subsequent modifications of phenylpropanoid or lignan precursors. ias.ac.in While the general lignan pathway involving coniferyl alcohol dimerization to pinoresinol and subsequent reductions is well-established for many lignans, the specific steps leading to the unique structure of this compound are not as extensively elucidated in the provided search results. However, research on the total synthesis of this compound has employed a biomimetic oxidative coupling of ferulic acid methyl ester as a crucial step to generate the dihydrobenzofuran skeleton, hinting at a possible parallel or divergent pathway involving ferulic acid derivatives in plants. ias.ac.in Related dihydrobenzofuran lignans and benzofurans have been obtained through biomimetic oxidative dimerization of p-coumaric, caffeic, or ferulic acid methyl esters. researchgate.net

The biosynthesis of dibenzocyclooctadiene lignans, which are structurally distinct but also derived from phenylpropanoid units, has been studied and involves enzymes like O-methyltransferases (OMT), cytochrome P450s (CYP), and UDP-glucose-dependent glucosyltransferases (UGT) acting on precursors like isoeugenol. mdpi.com Given the complexity of this compound's structure, it is plausible that a suite of similar enzymes, including CYPs for oxidative modifications and cyclizations, and potentially UGTs for glycosylation (although this compound itself is not glycosylated based on its formula C40H40O12), are involved in its biosynthesis from simpler phenylpropanoid or lignan building blocks. mdpi.comnih.gov

The diversity in lignan structures arises from variations in the coupling of monolignols and the subsequent enzymatic tailoring of the resulting scaffolds. arkat-usa.orgnsf.gov This "scaffold tailoring" involves various enzymatic transformations that lead to the different lignan subtypes, including the dihydrobenzofuran type found in this compound. arkat-usa.orgnsf.gov

Strategies for Elucidating Biosynthetic Pathways in Plant Systems

Elucidating the biosynthetic pathways of plant natural products, especially complex ones like this compound, presents significant challenges. Unlike microorganisms, the genes involved in plant natural product biosynthesis are often dispersed across the genome, and many medicinal plants lack efficient genetic manipulation systems. nih.govfrontiersin.org Despite these difficulties, several strategies are employed to unravel these complex pathways.

One fundamental approach involves the use of 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics. osti.govnih.govcarnegiescience.edu By analyzing the genes expressed (transcriptomics), the proteins present (proteomics), and the metabolites produced (metabolomics) in plants or specific tissues known to synthesize the compound of interest, researchers can identify candidate genes and enzymes involved in the pathway. osti.govnih.govcarnegiescience.edu Integrating data from these different 'omics' levels can help prioritize candidate genes and understand the regulation of metabolic pathways. osti.govnih.govcarnegiescience.edu

Chemoproteomics, based on activity-based probes, has emerged as a promising technique for identifying functional proteins that interact with specific substrates, thereby accelerating the discovery of biosynthetic enzymes. nih.govfrontiersin.org This method is particularly valuable for studying complex plant biosynthetic pathways. nih.govfrontiersin.org

Traditional molecular genetics and analytical biochemistry approaches, while labor-intensive, remain valuable for characterizing the biochemical functions of individual metabolic genes and pathways. osti.gov This includes techniques like enzyme assays to confirm the catalytic activity of identified proteins and genetic manipulation (if feasible in the plant species) to observe the effect of gene silencing or overexpression on product accumulation. europa.eunih.gov

Tracer studies using isotopically labeled precursors are also a classic and effective strategy to follow the flow of carbon atoms through a metabolic pathway and identify intermediates. nih.gov By feeding a plant with a labeled compound that is hypothesized to be a precursor, researchers can analyze the downstream metabolites for the presence of the label, providing evidence for the involvement of that precursor in the pathway. nih.gov

Furthermore, comparative genomics and evolutionary studies can provide insights into the evolution of biosynthetic pathways and help identify candidate genes by looking for homologs in related species with known pathways. springernature.com Studying enzyme evolution can even inform the design of new biosynthetic routes. springernature.com

The reconstitution of proposed pathways or parts of pathways in heterologous host systems, such as yeast or model plants like Nicotiana benthamiana, is another powerful strategy. europa.eufrontiersin.org By introducing candidate genes into a host that does not naturally produce the compound, researchers can test the function of the enzymes and build the pathway step by step. europa.eufrontiersin.org This approach can also be used for the potential scalable production of valuable plant metabolites. europa.eufrontiersin.org

Despite these advancements, fully elucidating plant metabolic pathways remains challenging due to their complexity, the often low abundance of specialized metabolites, and the dynamic nature of plant metabolism in response to environmental factors. osti.govnih.gov However, the combination of advanced 'omics' technologies, targeted biochemical studies, and synthetic biology approaches is continuously improving our ability to dissect and understand the biosynthesis of compounds like this compound. osti.govnih.govfrontiersin.orgresearchgate.net

Synthetic Chemistry Approaches to Boehmenan and Its Analogues

Total Synthesis Strategies of Boehmenan (B602802)

Total synthesis aims to construct the target molecule from readily available starting materials through a series of controlled chemical reactions. The first total synthesis of racemic this compound was reported using vanillin (B372448) as a starting material. researchgate.net

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a crucial step in planning the total synthesis of a complex molecule like this compound. It involves working backward from the target molecule to simpler, commercially available precursors by identifying key disconnections. numberanalytics.comsinica.edu.tw For this compound, key disconnections would involve breaking the bonds that form the dihydrobenzofuran core and the ester linkages connecting the side chains. ias.ac.inresearchgate.net This process helps in identifying the necessary building blocks and the reactions required to assemble them. numberanalytics.com

Development of Synthetic Routes from Simpler Precursors (e.g., Vanillin)

Vanillin, a readily available aromatic aldehyde, has been utilized as a starting material in the total synthesis of this compound. ias.ac.inresearchgate.net A reported synthetic route starting from vanillin involved several steps to construct the complex dilignan structure. ias.ac.in Vanillin can be synthesized through various methods, including from 4-hydroxybenzaldehyde, lignin (B12514952), or eugenol. udel.educhinakxjy.comdiyhpl.us

Critical Reaction Steps (e.g., Knoevenagel Condensation, Biomimetic Oxidative Coupling)

Several critical reaction steps are employed in the total synthesis of this compound. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, is used to form carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing active methylene (B1212753) groups. ias.ac.inresearchgate.netwikipedia.org In the synthesis of this compound, Knoevenagel condensation between vanillin and methyl hydrogen malonate was used to form a key intermediate. ias.ac.in

Another crucial step is the biomimetic oxidative coupling, which is employed to construct the dihydrobenzofuran skeleton, a core structural feature of this compound. ias.ac.inresearchgate.net This reaction mimics natural biosynthetic pathways and involves the coupling of phenolic compounds in the presence of an oxidizing agent, such as silver oxide (Ag₂O). ias.ac.inresearchgate.net This step is considered critical as it establishes the central ring system of the molecule. ias.ac.inresearchgate.net

Stereoselective and Stereocontrolled Synthetic Methodologies

Controlling the stereochemistry is essential in the synthesis of natural products with defined biological activities, as different stereoisomers can have different properties. ethz.ch While a total synthesis of racemic this compound has been reported, achieving stereoselective or stereocontrolled synthesis is a significant challenge for this molecule due to its multiple chiral centers. researchgate.netontosight.ai Stereoselective synthesis aims to produce a predominance of one stereoisomer, while stereocontrolled synthesis precisely dictates the configuration of newly formed stereocenters. ethz.ch Strategies for stereocontrolled synthesis can involve using chiral starting materials, chiral auxiliaries, or enantioselective reagents or catalysts. ethz.chrsc.org Research into stereoselective routes for this compound or its analogues would be crucial for accessing specific stereoisomers with potentially enhanced or altered biological activities. theses.cz

Semi-synthesis and Derivatization Strategies for Structural Modification

Semi-synthesis involves using a naturally occurring compound as a starting material and modifying its structure through chemical reactions. This approach can be advantageous for complex molecules like this compound, which can be isolated from natural sources. ias.ac.inresearchgate.netchemicalbook.com Derivatization strategies are employed to modify the structure of this compound or its semi-synthetic intermediates. kib.ac.cn

Methods for Derivatization to Enhance Analytical Properties

Derivatization methods can be applied to this compound to enhance its analytical properties, such as detectability by spectroscopic methods or chromatographic separation. beilstein-journals.orgorganic-chemistry.org Modifications of the hydroxyl or ester groups present in this compound could, for example, improve its volatility for gas chromatography or introduce chromophores for UV-Vis detection. ontosight.aibeilstein-journals.org Esterification or silylation are common derivatization techniques used to increase the volatility of polar compounds for gas chromatography-mass spectrometry (GC-MS) analysis. Similarly, introducing fluorescent tags or other labels can enhance detection in liquid chromatography (LC) or other analytical techniques.

Chemical Modifications for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to a molecule's chemical structure influence its biological activity gardp.org. For this compound, SAR studies would involve synthesizing analogues with targeted modifications to the dihydrobenzofuran core, the attached feruloyl moieties, or the hydroxyl, methoxy (B1213986), and ester groups ontosight.aiuq.edu.au. By systematically altering specific parts of the molecule and evaluating the resulting biological effects (e.g., enzyme inhibition or cytotoxicity), researchers can identify key structural features responsible for its observed activities gardp.orguq.edu.auchemfaces.com. This information guides the design of new analogues with potentially enhanced potency or altered biological profiles gardp.org. While specific detailed data tables on this compound SAR modifications were not extensively found in the search results, the principle involves creating a series of related compounds and testing their activities to correlate structural changes with biological outcomes gardp.orgdntb.gov.ua.

Computational Methodologies in Synthesis Design and Pathway Prediction

Computational methodologies play an increasingly significant role in modern organic synthesis, including the design of synthetic routes and the prediction of reaction pathways frontiersin.org. For complex molecules like this compound, in silico methods can assist in planning efficient synthetic strategies by analyzing potential disconnections and identifying suitable starting materials and reagents frontiersin.orgnih.gov.

Retrosynthesis, the process of working backward from a target molecule to simpler precursors, is a key area where computational tools are applied frontiersin.orgneurips.cc. Algorithms and software can evaluate numerous possible synthetic routes based on known reaction rules and databases, helping to predict viable pathways to synthesize this compound and its analogues frontiersin.orgnih.gov. Machine learning algorithms, particularly deep learning models, are being developed and applied to single-step retrosynthesis prediction with increasing accuracy neurips.ccarxiv.org. These models can predict reactants, reagents, and solvents for a given transformation nih.gov.

Furthermore, computational methods can assist in predicting the outcomes of chemical reactions and understanding reaction mechanisms, which is valuable for optimizing synthetic steps in the total synthesis of this compound ias.ac.inibm.com. While the provided search results mention the first total synthesis of this compound achieved through a specific eight-step route starting from vanillin, the application of computational tools could potentially explore alternative or more efficient pathways ias.ac.inias.ac.in. Computational synthesis design can leverage large datasets of chemical reactions to identify patterns and predict novel synthetic disconnections, aiding chemists in developing innovative routes to target molecules ibm.comicm.edu.pl.

Computational tools for synthesis design and pathway prediction are continuously evolving, with approaches ranging from rule-based systems to data-driven machine learning models frontiersin.orgarxiv.org. These methodologies hold promise for streamlining the synthesis of complex natural products like this compound by providing computational assistance in navigating the vast chemical reaction space ibm.comicm.edu.pl.

Biological Activities and Molecular Mechanisms of Boehmenan: Preclinical Investigations

Anti-proliferative and Cytotoxic Activities in In Vitro Cellular Models

Numerous studies have indicated that Boehmenan (B602802) possesses potent cytotoxic effects against a variety of cancer cell lines. researchgate.net This activity is thought to be mediated through several mechanisms, including the inhibition of cell proliferation, modulation of the cell cycle, induction of apoptosis, and suppression of cell migration and invasion. researchgate.netresearchgate.net

Inhibition of Cancer Cell Line Proliferation

This compound has been reported to reduce the viability of several cancer cell lines. Specifically, it has shown activity against colon cancer cells, including RKO, SW480, and HCT116. researchgate.net Studies have also investigated the effects of this compound on human epidermoid carcinoma A431 cells, demonstrating its ability to suppress their growth. researchgate.net While the provided search results mention other cell lines like T47D and HeLa in the context of other compounds or general anti-proliferative activity nih.govresearchgate.net, direct evidence from the search results linking this compound specifically to T47D and HeLa proliferation inhibition is not explicitly detailed.

Cell Cycle Modulation and Arrest Mechanisms

This compound has been reported to hinder the progression of the cell cycle. researchgate.net In A431 human epidermoid carcinoma cells, this compound was reported to hinder cell cycle progression. researchgate.net Furthermore, studies on A549 non-small cell lung cancer (NSCLC) cells have shown that this compound concentration-dependently induces G1 phase arrest. nih.gov Cell cycle arrest is a mechanism by which the proliferation of cancer cells can be inhibited. mdpi.com

Induction of Apoptosis and Programmed Cell Death Pathways

Induction of apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. frontiersin.org this compound has been shown to induce apoptosis in cancer cells. nih.govdntb.gov.ua Studies on A549 NSCLC cells demonstrated that this compound treatment led to an increase in apoptosis. nih.gov This was accompanied by the modulation of apoptosis-related proteins, including p53, p21, cleaved caspase 3, and cleaved PARP, and the induction of mitochondrial membrane potential collapse in a concentration-dependent manner. nih.gov this compound's anti-proliferative activity in A431 cells is also linked to disrupting mitochondrial function, leading to apoptosis. researchgate.net

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is crucial for metastasis. This compound has been suggested to inhibit cell migration and invasion. researchgate.netresearchgate.net Studies have indicated the inhibition of cell line migration/invasion in the late-stage breast cancer cell line MDA-MB-231. researchgate.netresearchgate.net In A549 NSCLC cells, this compound treatment resulted in a reduction of migration and colony formation. nih.gov

Molecular Targets and Signaling Pathway Modulation

Understanding the molecular targets and signaling pathways modulated by this compound is essential for elucidating its mechanisms of action. Preclinical research has begun to identify some of these key pathways.

Regulation of Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in various cellular processes, and its dysregulation is frequently associated with cancer development and progression. nih.govdovepress.com this compound has been identified as a modulator of this pathway. researchgate.net In colon cancer cells, specifically RKO, SW480, and HCT116, this compound is able to reduce cell viability through the decrease of cytosolic and nuclear β-catenin and c-Myc. researchgate.netnih.gov this compound has also shown Wnt signal inhibitory activity, exhibiting an IC50 of 1.0 μM against TOP activity in STF/293 cells and decreasing the levels of both cytosolic and nuclear β-catenin. researchgate.net The Wnt/β-catenin pathway is considered an attractive target for cancer therapy. nih.govfrontiersin.org

Summary of this compound's In Vitro Activities

| Activity | Cellular Models Tested (Examples from Search Results) | Observed Effects |

| Anti-proliferative/Cytotoxic | RKO, SW480, HCT116 (colon cancer), A431 (epidermoid carcinoma), A549 (NSCLC) | Reduced cell viability, suppressed growth |

| Cell Cycle Modulation | A431, A549 (NSCLC) | Hinder cell cycle progression, G1 phase arrest |

| Apoptosis Induction | A549 (NSCLC), A431 | Increased apoptosis, modulation of apoptosis-related proteins (p53, p21, caspases, PARP), mitochondrial membrane potential collapse |

| Migration and Invasion | MDA-MB-231 (breast cancer), A549 (NSCLC) | Inhibition of cell migration and invasion, reduced colony formation |

| Wnt/β-catenin Modulation | RKO, SW480, HCT116 (colon cancer), STF/293 | Decrease in cytosolic and nuclear β-catenin and c-Myc, Wnt signal inhibition |

Inhibition of STAT3 and p70S6 Signaling Pathways

Preclinical studies have indicated that this compound can modulate key signaling pathways involved in cell growth and proliferation. Research on human epidermoid carcinoma A431 cells demonstrated that this compound significantly inhibited cell growth in a concentration- and time-dependent manner, with an IC₅₀ of 1.6 µM. nih.gov This inhibitory effect was found to be mediated, in part, by the modulation of mitochondrial function and the inhibition of STAT3 and p70S6 signaling pathways. nih.gov this compound specifically attenuated epidermal growth factor (EGF)-mediated phosphorylation of STAT3 and p70 ribosomal protein S6 kinase (p70S6)/S6 in a concentration-dependent manner. nih.govresearchgate.net

Disruption of Mitochondrial Function

This compound has been shown to impact mitochondrial function. Studies in A431 cells revealed that this compound markedly induced intracellular reactive oxygen species (ROS) production and mitochondrial membrane potential (ΔΨm) depolarization in a concentration-dependent manner. nih.gov Furthermore, this compound modulated mitochondrial apoptosis-related proteins, leading to the upregulation of p21, cleaved caspase-3, and cleaved poly (ADP-ribose) polymerase protein levels, while downregulating Bcl-2 and pro-caspase-9 levels. nih.gov The disruption of mitochondrial function is a known mechanism for inducing apoptosis and can involve processes such as mitochondrial outer membrane permeabilization and the release of cytochrome c, which promotes caspase activation. nih.gov Alterations in mitochondrial lipid composition can also contribute to the loss of mitochondrial function and the generation of oxidative stress. explorationpub.com

Modulation of Key Regulatory Proteins (e.g., β-catenin, c-Myc)

Investigations into the molecular mechanisms of this compound have identified its ability to modulate key regulatory proteins involved in cell proliferation and signaling. This compound has been shown to reduce the viability of colon cancer cells (RKO, SW480, HCT116) through the decrease of cytosolic and nuclear β-catenin and c-Myc. researchgate.netresearchgate.net The Wnt/β-catenin signaling pathway, which involves β-catenin, plays a crucial role in development and is often dysregulated in diseases like cancer. researchgate.netnih.gov c-Myc is a downstream target gene of the Wnt/β-catenin pathway and is frequently overexpressed in colorectal cancer due to activating mutations in the Wnt pathway. biorxiv.org this compound's ability to decrease β-catenin and c-Myc levels suggests a mechanism by which it exerts its antiproliferative effects. researchgate.netresearchgate.net

Enzyme Inhibition Studies (e.g., PTP1B, AChE)

Studies have explored the potential of this compound to inhibit specific enzymes. This compound has been observed to exert inhibitory effects on acetylcholinesterase (AChE) activity. mdpi.com AChE is an enzyme primarily known for its role in the hydrolysis of acetylcholine, a neurotransmitter. Inhibition of AChE is a strategy used in the treatment of neurodegenerative diseases like Alzheimer's disease. frontiersin.org While the search results mention PTP1B inhibition in the context of other compounds and as a therapeutic target, direct evidence of this compound inhibiting PTP1B was not found in the provided snippets. researchgate.netplos.orgnih.govsioc-journal.cn

Anti-inflammatory Properties and Mechanisms of Action

This compound has demonstrated anti-inflammatory properties in preclinical studies. scispace.comresearchgate.net Inflammation is a complex immune response involved in protecting against infection and injury, but chronic inflammation is associated with various diseases. mdpi.com Natural products, including lignans (B1203133), have been investigated for their anti-inflammatory potential. scispace.comresearchgate.netmdpi.commdpi.com While the specific mechanisms of this compound's anti-inflammatory action are not detailed in the provided snippets, general anti-inflammatory mechanisms of natural products can involve the inhibition of signaling pathways such as NF-κB, MAPK, and STAT3, as well as the modulation of cytokine production. mdpi.comnih.gov

Antioxidant Effects and Redox Status Modulation

This compound possesses antioxidant properties. phorteeducacional.com.br Antioxidants play a vital role in neutralizing reactive oxygen species (ROS) and maintaining cellular redox balance. publicationslist.orgnih.govmdpi.comfrontiersin.org An imbalance favoring oxidants can lead to oxidative stress, which is implicated in various pathological conditions. publicationslist.orgnih.govfrontiersin.org While the specific mechanisms by which this compound exerts its antioxidant effects are not explicitly detailed in the provided information, natural product antioxidants can function through direct free radical scavenging or by upregulating endogenous antioxidant defense systems. nih.govpublicationslist.orgnih.govmdpi.com The induction of intracellular ROS production by this compound in A431 cells, as mentioned earlier, highlights its interaction with cellular redox processes, although in that context it was linked to the induction of apoptosis. nih.gov

Neuroprotective Potential and Associated Mechanisms

The neuroprotective potential of this compound has been explored. mdpi.com Neuroprotective agents aim to safeguard neuronal structure and function and mitigate neuron loss in neurological disorders. mdpi.comnih.gov this compound has been reported to exhibit neuroprotective properties, demonstrating the capacity to protect against cellular damage induced by t-BHP exposure and to inhibit NO production in vitro. mdpi.com Neuroprotective mechanisms of natural compounds can include anti-inflammatory, antioxidant, and anti-apoptotic effects, as well as the modulation of protein aggregation and support for neuroplasticity and neurogenesis. frontiersin.orgmdpi.comnih.gov this compound's observed inhibition of AChE activity also aligns with potential neuroprotective strategies, particularly in the context of cholinergic system dysfunction seen in some neurodegenerative diseases. mdpi.comfrontiersin.org

Immunomodulatory Effects (General Lignan (B3055560) Context)

Lignans, as a class of plant-derived polyphenols, have demonstrated various biological activities, including the modulation of the immune system. They are considered phytoestrogens due to their structural similarity to estrogen, although they also exert non-estrogen receptor-mediated effects mdpi.comresearchgate.net. The immunomodulatory potential of lignans is often linked to their anti-inflammatory and antioxidant properties mdpi.comresearchgate.netmdpi.com.

Studies on various lignans have shown their capacity to influence immune responses. For instance, some lignans can inhibit NF-κB activity in human mast cells, leading to a reduction in the production of pro-inflammatory cytokines mdpi.com. Dietary lignans, particularly after conversion by gut microbiota into enterolignans like enterolactone (B190478) and enterodiol, exhibit anti-inflammatory and antioxidant roles and can modulate gene expression and enzyme activity mdpi.comresearchgate.net. These enterolignans may influence the immune system by acting on NF-κB signaling mdpi.comresearchgate.net.

Flaxseed lignans have been noted for their ability to modulate the immune response, potentially benefiting autoimmune diseases. They can influence immune cells and mediators such as eicosanoids and cytokines. Flaxseed lignans are also potent inhibitors of platelet-activating factor, a mediator of inflammation goldenvalleyflax.com. Lignans from the genus Kadsura have also shown immunomodulatory effects in pharmacological studies acgpubs.org.

While the provided search results discuss the general immunomodulatory effects of lignans, specific details on the immunomodulatory effects of this compound itself within this general context are not explicitly detailed in the snippets. However, given this compound is a lignan, research into its specific effects on immune pathways would align with the known activities of this compound class.

Preclinical In Vivo Pharmacological Studies in Animal Models

Preclinical in vivo studies using animal models are crucial for evaluating the potential efficacy and pharmacokinetic profile of drug candidates before human trials cureraredisease.org. These studies help to understand how a compound behaves in a complex biological system, including its effects on disease progression and how the body processes it openaccessjournals.comomicsonline.org.

Efficacy Assessment in Disease Models

Preclinical studies have investigated the efficacy of this compound, particularly in the context of cancer. Research indicates that this compound possesses cytotoxic effects against various cancer cell lines in vitro researchgate.net. For example, this compound has been shown to reduce the viability of colon cancer cells (RKO, SW480, HCT116) by decreasing cytosolic and nuclear β-catenin and c-Myc levels researchgate.net. It has also demonstrated cytotoxic activity against human epidermoid carcinoma A431 cells, affecting cell viability and inducing cell cycle arrest researchgate.net.

In silico studies have also suggested this compound's potential as an anticancer agent, showing favorable docking scores against human topoisomerase IIβ nih.gov. This compound, along with other compounds, has shown cytotoxic activity against human lung carcinoma, hormone-dependent human prostate carcinoma, and human breast carcinoma cell lines in vitro semanticscholar.org.

While in vitro studies highlight this compound's potential, the provided search results offer limited specific details on in vivo efficacy studies of this compound in animal disease models. One search result mentions that this compound was included in a study investigating the interactions of compounds with EGFR kinase, implying potential relevance to cancer treatment, and notes that this compound exhibited a high binding affinity towards this enzyme in silico researchgate.netfrontiersin.org. However, this does not detail an in vivo efficacy study.

Preclinical animal models are widely used to assess the efficacy of potential therapeutics in various disease models, including cancer, neurological disorders, and infectious diseases cureraredisease.orgopenaccessjournals.comscielo.brarvojournals.org. These models aim to mimic aspects of human diseases to evaluate the therapeutic potential of compounds cureraredisease.org. However, challenges exist in translating findings from animal models to humans due to species differences and the complexity of human diseases openaccessjournals.comdiaglobal.orgbiorxiv.orgplos.org.

Pharmacokinetic Profiling in Animal Systems

Pharmacokinetics (PK) describes how a substance is absorbed, distributed, metabolized, and excreted (ADME) within a living organism omicsonline.orgmsdvetmanual.combivatec.com. Understanding the PK profile of a compound in animal systems is essential for predicting its behavior in humans and determining appropriate dosing strategies for further studies omicsonline.orgresearchgate.netaltex.org.

The search results provide some insights into the pharmacokinetic properties of compounds in animal models in a general context. Studies in animals like hamsters, mice, rats, and dogs are commonly used for PK profiling dndi.org. These studies often involve administering the compound through different routes (e.g., intravenous, oral) and measuring its concentration in plasma over time researchgate.netdndi.org. Factors such as solubility, permeability, metabolism, and plasma protein binding influence a compound's PK profile msdvetmanual.combivatec.comdndi.org.

While the provided search results discuss general principles and examples of pharmacokinetic studies in animal models, specific data on the pharmacokinetic profiling of this compound in animal systems is not explicitly detailed. One search result mentions in silico pharmacokinetic studies of cytotoxic metabolites from the Malvaceae family, which includes plants that may contain this compound, and notes that several tested compounds showed safe pharmacokinetic properties and agreeable binding affinities to EGFR kinase frontiersin.org. However, this does not provide specific in vivo PK data for this compound.

Pharmacokinetic studies in animals help to determine parameters such as clearance, volume of distribution, half-life, and oral bioavailability dndi.org. These parameters are crucial for understanding how quickly a compound is cleared from the body, how widely it is distributed in tissues, and how well it is absorbed after oral administration msdvetmanual.combivatec.com. Species differences in metabolism and excretion can significantly impact the pharmacokinetic profile of a compound msdvetmanual.comresearchgate.net.

Compound Table

| Compound Name | PubChem CID |

| This compound | 6441441 |

Data Tables

Based on the search results, specific quantitative data for in vivo efficacy and pharmacokinetic studies of this compound in animal models are limited. However, the general findings regarding lignans and preclinical studies can be summarized in conceptual tables.

Table 1: General Immunomodulatory Effects of Lignans (Contextual)

| Mechanism/Effect | Description | Relevant Citation |

| Inhibition of NF-κB activity | Reduces production of pro-inflammatory cytokines. | mdpi.comresearchgate.netmdpi.com |

| Antioxidant activity | Scavenges free radicals and reduces oxidative stress. | mdpi.comresearchgate.netmdpi.comflashcards.worldresearchgate.net |

| Anti-inflammatory activity | Modulates inflammatory signaling pathways. | mdpi.comresearchgate.netmdpi.comacgpubs.orgflashcards.worldresearchgate.net |

| Modulation of immune cells/mediators | Affects eicosanoids and cytokines; influences lymphocyte proliferation. | goldenvalleyflax.com |

| Inhibition of Platelet-Activating Factor | Reduces inflammation mediated by PAF. | goldenvalleyflax.com |

Table 2: Preclinical Efficacy Findings for this compound (Primarily In Vitro)

| Disease Model/Cell Line | Observed Effect | Relevant Citation |

| Colon cancer cells (RKO, SW480, HCT116) | Reduced viability, decreased β-catenin and c-Myc. | researchgate.net |

| Human epidermoid carcinoma A431 cells | Reduced viability, induced cell cycle arrest. | researchgate.net |

| Human lung carcinoma Lu1 | Cytotoxic activity (in vitro). | semanticscholar.org |

| Human prostate carcinoma LNCaP | Cytotoxic activity (in vitro). | semanticscholar.org |

| Human breast carcinoma MCF-7 | Cytotoxic activity (in vitro). | semanticscholar.org |

| Human topoisomerase IIβ (in silico) | Favorable docking score, potential anticancer agent. | nih.gov |

| EGFR kinase (in silico) | High binding affinity. | researchgate.netfrontiersin.org |

Table 3: General Pharmacokinetic Parameters Assessed in Animal Studies (Contextual)

| Pharmacokinetic Parameter | Description | Relevant Citation |

| Absorption | Rate and extent of entry into the bloodstream. | omicsonline.orgmsdvetmanual.combivatec.com |

| Distribution | Transport from bloodstream to tissues and organs. | omicsonline.orgmsdvetmanual.combivatec.com |

| Metabolism | Biotransformation into metabolites, primarily in the liver. | omicsonline.orgmsdvetmanual.combivatec.com |

| Excretion | Elimination from the body, mainly via urine or feces. | omicsonline.orgmsdvetmanual.combivatec.com |

| Clearance | Rate at which the substance is removed from the body. | dndi.org |

| Volume of Distribution | Apparent volume into which the substance is distributed. | dndi.org |

| Half-life | Time taken for the concentration of the substance to reduce by half. | dndi.org |

| Oral Bioavailability | Proportion of the administered oral dose that reaches systemic circulation. | researchgate.netdndi.org |

It is important to note that while the tables above summarize findings from the provided search results, specific in vivo quantitative data for this compound's efficacy in disease models and its detailed pharmacokinetic profile in animal systems were not extensively available within these snippets. Further dedicated research on this compound would be required to populate these tables with specific data points for this compound.

This compound is a lignan compound that has garnered attention in preclinical research for its potential biological activities. Investigations have focused on understanding its effects, particularly in the context of immunomodulation and its behavior within living systems as assessed in animal models.

Immunomodulatory Effects (General Lignan Context)

Lignans, a diverse group of plant-derived polyphenols, are recognized for their wide array of biological properties, including the modulation of the immune system. These compounds, sometimes referred to as phytoestrogens due to structural similarities with estrogen, exert effects that can be both estrogen receptor-mediated and independent mdpi.comresearchgate.net. The influence of lignans on the immune system is closely linked to their established anti-inflammatory and antioxidant activities mdpi.comresearchgate.netmdpi.com.

Research into various lignans has revealed their capacity to impact immune responses through several mechanisms. For example, certain lignans have demonstrated the ability to inhibit the activity of NF-κB in human mast cells, which in turn leads to a reduction in the production of pro-inflammatory cytokines mdpi.com. Dietary lignans undergo metabolism by gut microbiota, producing enterolignans such as enterolactone and enterodiol. These metabolites are known to possess anti-inflammatory and antioxidant properties and can influence gene expression and enzyme activity, thereby modulating the immune system, partly by acting on NF-κB signaling mdpi.comresearchgate.net.

Lignans found in flaxseed have been particularly noted for their potential to modulate immune responses, suggesting a possible beneficial role in the management of autoimmune diseases. They interact with immune cells and mediators like eicosanoids and cytokines, and flaxseed lignans are also potent inhibitors of platelet-activating factor, a key mediator of inflammation goldenvalleyflax.com. Additionally, lignans isolated from plants of the Kadsura genus have shown immunomodulatory effects in pharmacological studies acgpubs.org. While these findings highlight the general immunomodulatory potential within the lignan class, specific detailed information regarding this compound's direct immunomodulatory effects within the provided search results is limited. However, as a lignan, this compound's potential to influence immune pathways aligns with the observed activities of related compounds.

Preclinical In Vivo Pharmacological Studies in Animal Models

Preclinical in vivo studies utilizing animal models are a critical phase in the evaluation of potential therapeutic agents before their assessment in human clinical trials cureraredisease.org. These studies are instrumental in providing insights into how a compound behaves within a complex living organism, including its effectiveness against diseases and how the body processes it openaccessjournals.comomicsonline.org.

Efficacy Assessment in Disease Models

Preclinical investigations into this compound have included assessments of its efficacy, primarily focusing on its potential in cancer therapy. In vitro studies have indicated that this compound exerts cytotoxic effects against a variety of cancer cell lines researchgate.net. For instance, this compound has been shown to decrease the viability of colon cancer cells (RKO, SW480, and HCT116) by reducing the levels of cytosolic and nuclear β-catenin and c-Myc researchgate.net. It has also demonstrated cytotoxic activity against human epidermoid carcinoma A431 cells, impacting cell viability and inducing cell cycle arrest researchgate.net. In vitro studies also reported cytotoxic activity of this compound against human lung carcinoma Lu1, hormone-dependent human prostate carcinoma LNCaP, and human breast carcinoma MCF-7 cell lines semanticscholar.org.

In silico studies have further supported this compound's potential as an anticancer agent, revealing favorable docking scores against human topoisomerase IIβ nih.gov. This compound has also shown a high binding affinity towards EGFR kinase in in silico studies, suggesting potential relevance in targeted cancer therapies researchgate.netfrontiersin.org. However, the provided search results contain limited specific details on in vivo efficacy studies of this compound in animal disease models.

Animal models are widely employed in preclinical research to evaluate the efficacy of potential therapeutics across various disease areas, including cancer, neurological conditions, and infectious diseases cureraredisease.orgopenaccessjournals.comscielo.brarvojournals.org. These models are designed to replicate certain aspects of human diseases to allow for the assessment of a compound's therapeutic potential cureraredisease.org. Despite their utility, challenges exist in translating findings from animal models to human outcomes due to inherent species differences and the multifaceted nature of human diseases openaccessjournals.comdiaglobal.orgbiorxiv.orgplos.org.

Pharmacokinetic Profiling in Animal Systems

Pharmacokinetics (PK) is the study of the absorption, distribution, metabolism, and excretion (ADME) of a substance within a living organism omicsonline.orgmsdvetmanual.combivatec.com. Characterizing the PK profile of a compound in animal systems is a vital step in predicting its behavior in humans and informing the design of appropriate dosing regimens for subsequent studies omicsonline.orgresearchgate.netaltex.org.

The search results offer general information regarding pharmacokinetic studies conducted in animal models. Common animal species used for PK profiling include hamsters, mice, rats, and dogs dndi.org. These studies typically involve administering the compound via different routes, such as intravenous or oral administration, and monitoring its concentration in the plasma over a defined period researchgate.netdndi.org. The PK profile of a compound is influenced by factors including its solubility, permeability, metabolic fate, and binding to plasma proteins msdvetmanual.combivatec.comdndi.org.

While the provided search results discuss the general principles and methodologies of pharmacokinetic studies in animal models, specific quantitative data pertaining to the pharmacokinetic profiling of this compound in animal systems is not extensively detailed. One search result mentions in silico pharmacokinetic studies of cytotoxic metabolites from the Malvaceae family, noting that some tested compounds, including this compound, exhibited favorable pharmacokinetic properties and binding affinities to EGFR kinase frontiersin.org. However, this does not provide specific in vivo PK data for this compound.

Pharmacokinetic studies in animals are crucial for determining key parameters such as clearance, volume of distribution, half-life, and oral bioavailability dndi.org. These parameters provide essential information about how quickly a compound is eliminated from the body, how widely it is distributed among tissues, and the extent to which it is absorbed following oral administration msdvetmanual.combivatec.com. It is important to consider that species-specific differences in metabolism and excretion can significantly influence a compound's pharmacokinetic profile msdvetmanual.comresearchgate.net.

Compound Table

| Compound Name | PubChem CID |

| This compound | 6441441 |

Data Tables

Based on the available search results, specific quantitative in vivo efficacy and pharmacokinetic data for this compound in animal models are limited. The tables below summarize the general findings related to lignans' immunomodulatory effects and the preclinical efficacy findings for this compound, primarily from in vitro studies, as well as general pharmacokinetic parameters assessed in animal studies.

Table 1: General Immunomodulatory Effects of Lignans (Contextual)

| Mechanism/Effect | Description | Relevant Citation |

| Inhibition of NF-κB activity | Reduces production of pro-inflammatory cytokines. | mdpi.comresearchgate.netmdpi.com |

| Antioxidant activity | Scavenges free radicals and reduces oxidative stress. | mdpi.comresearchgate.netmdpi.comflashcards.worldresearchgate.net |

| Anti-inflammatory activity | Modulates inflammatory signaling pathways. | mdpi.comresearchgate.netmdpi.comacgpubs.orgflashcards.worldresearchgate.net |

| Modulation of immune cells/mediators | Affects eicosanoids and cytokines; influences lymphocyte proliferation. | goldenvalleyflax.com |

| Inhibition of Platelet-Activating Factor | Reduces inflammation mediated by PAF. | goldenvalleyflax.com |

Table 2: Preclinical Efficacy Findings for this compound (Primarily In Vitro)

| Disease Model/Cell Line | Observed Effect | Relevant Citation |

| Colon cancer cells (RKO, SW480, HCT116) | Reduced viability, decreased β-catenin and c-Myc. | researchgate.net |

| Human epidermoid carcinoma A431 cells | Reduced viability, induced cell cycle arrest. | researchgate.net |

| Human lung carcinoma Lu1 | Cytotoxic activity (in vitro). | semanticscholar.org |

| Human prostate carcinoma LNCaP | Cytotoxic activity (in vitro). | semanticscholar.org |

| Human breast carcinoma MCF-7 | Cytotoxic activity (in vitro). | semanticscholar.org |

| Human topoisomerase IIβ (in silico) | Favorable docking score, potential anticancer agent. | nih.gov |

| EGFR kinase (in silico) | High binding affinity. | researchgate.netfrontiersin.org |

Table 3: General Pharmacokinetic Parameters Assessed in Animal Studies (Contextual)

| Pharmacokinetic Parameter | Description | Relevant Citation |

| Absorption | Rate and extent of entry into the bloodstream. | omicsonline.orgmsdvetmanual.combivatec.com |

| Distribution | Transport from bloodstream to tissues and organs. | omicsonline.orgmsdvetmanual.combivatec.com |

| Metabolism | Biotransformation into metabolites, primarily in the liver. | omicsonline.orgmsdvetmanual.combivatec.com |

| Excretion | Elimination from the body, mainly via urine or feces. | omicsonline.orgmsdvetmanual.combivatec.com |

| Clearance | Rate at which the substance is removed from the body. | dndi.org |

| Volume of Distribution | Apparent volume into which the substance is distributed. | dndi.org |

| Half-life | Time taken for the concentration of the substance to reduce by half. | dndi.org |

| Oral Bioavailability | Proportion of the administered oral dose that reaches systemic circulation. | researchgate.netdndi.org |

Analytical Methodologies for Boehmenan Research

Quantification Techniques in Biological and Complex Matrices

Quantification of boehmenan (B602802) in biological and complex matrices requires sensitive and specific analytical methods. Several techniques are employed for this purpose, leveraging different principles of separation and detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of LC with the high sensitivity and selectivity of tandem mass spectrometry eag.com. This method is particularly useful for quantifying analytes in complex biological matrices due to its ability to differentiate target compounds from interfering substances based on their mass-to-charge ratio and fragmentation patterns eag.comnih.gov. LC-MS/MS studies have been used in research involving plant extracts that may contain this compound or related compounds researchgate.netfigshare.com. While the search results mention LC-MS/MS in the context of identifying metabolites in plant extracts, including phenolic compounds and triterpenoids, and its application in pharmacokinetic studies, specific validated LC-MS/MS methods for the quantification of this compound in biological fluids or tissues are not detailed nih.govresearchgate.netfigshare.com. The general approach involves using stable isotopic dilution analysis for quantification with LC-MS/MS nih.gov.

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunoassay commonly used for quantifying substances, particularly proteins and antibodies, in biological samples mybiosource.com. ELISA relies on the specific binding of an antibody to its target antigen, followed by detection through an enzyme-mediated reaction mybiosource.com. While ELISA is a standard technique in biological research and is mentioned in the context of analyzing samples and detecting substances, there is no specific information in the provided search results detailing the development or application of ELISA specifically for the quantification of this compound mybiosource.comresearchgate.netumm.ac.idbiomart.cn.

Spectroscopic and Chromatographic Methods for Characterization and Purity Assessment

Spectroscopic and chromatographic methods are essential for the characterization and purity assessment of this compound, providing information about its structure and the presence of impurities.

Utility of NMR and Mass Spectrometry in Research Studies